molecular formula C11H16N2O3S B4842789 4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide

4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide

Numéro de catalogue B4842789
Poids moléculaire: 256.32 g/mol
Clé InChI: LZDASTMFMHEXJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective inhibitor of the angiotensin II type 2 receptor (AT2R), which is a G protein-coupled receptor that is involved in the regulation of blood pressure, cardiovascular function, and pain signaling. EMA401 has shown promising results in preclinical studies and early-phase clinical trials, and is currently being investigated as a potential treatment for a range of chronic pain conditions.

Mécanisme D'action

The mechanism of action of 4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide involves its selective inhibition of the AT2R, which is primarily expressed in sensory neurons and has been implicated in the modulation of pain signaling. By blocking the AT2R, this compound is thought to reduce the activity of pain-sensing neurons and thereby alleviate pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may further contribute to its analgesic properties.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase levels of the neurotransmitter GABA in the spinal cord, which may contribute to its analgesic effects. This compound has also been shown to reduce the expression of pro-inflammatory cytokines in animal models of neuropathic pain, suggesting that it may have anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide for lab experiments is its selectivity for the AT2R, which allows for more precise targeting of pain-sensing neurons. Additionally, this compound has been shown to have good safety and tolerability profiles in early-phase clinical trials, which suggests that it may be a viable treatment option for chronic pain. However, one limitation of this compound is that it is a small molecule drug, which may limit its ability to penetrate certain tissues or cross the blood-brain barrier.

Orientations Futures

There are several potential future directions for research on 4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide. One area of focus is the development of more potent and selective AT2R inhibitors, which may further improve the efficacy of this compound and other similar drugs. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in larger patient populations, as well as its potential as a treatment for specific chronic pain conditions such as fibromyalgia and neuropathic pain. Finally, there is a need for more research into the underlying mechanisms of this compound's analgesic effects, which may lead to the development of new and more effective pain treatments.

Applications De Recherche Scientifique

4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for chronic pain. Preclinical studies have shown that this compound can effectively reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. Early-phase clinical trials in humans have also demonstrated the safety and tolerability of this compound, as well as its potential efficacy in reducing pain intensity and improving quality of life in patients with various chronic pain conditions.

Propriétés

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-13(17(3,15)16)10-7-5-9(6-8-10)11(14)12-2/h5-8H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDASTMFMHEXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide
Reactant of Route 4
4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.